molecular formula C22H20ClN3O5S B2927152 Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 808192-17-8

Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2927152
CAS No.: 808192-17-8
M. Wt: 473.93
InChI Key: SHZRPLBBRCGOBD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including an ester, a thiazole ring, a pyridine ring, and a benzyl group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in the molecule. The presence of the aromatic pyridine and thiazole rings could contribute to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the ester group could undergo hydrolysis in the presence of an acid or a base . The benzyl group could participate in free radical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could affect its solubility in different solvents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A notable application of compounds related to Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate is in the synthesis of heterocyclic compounds. For instance, Mohamed (2014) demonstrated the preparation of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives (Mohamed, 2014). This synthesis pathway highlights the compound's utility in creating diverse heterocyclic structures, which are essential in medicinal chemistry for their potential biological activities.

Isomerization in Peptide Synthesis

The compound also finds application in the isomerization processes of amino acid components in peptide synthesis, as shown by Hirotsu, Shiba, and Kaneko (1970). They explored the preparation and character of thiazoline peptides, illustrating the compound's role in the racemization of amino acid residues (Hirotsu, Shiba, & Kaneko, 1970). This is crucial for understanding peptide behavior and stability, impacting peptide-based therapeutic research.

Antimicrobial Activity Evaluation

In the realm of antimicrobial research, Bhoi, Borad, Pithawala, and Patel (2016) conducted studies on novel benzothiazole-containing derivatives, including Ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These compounds were synthesized via a microwave-assisted, one-pot, solvent-free process and evaluated for their antibacterial and antioxidant activities, demonstrating the potential of related compounds in the development of new antimicrobial agents (Bhoi, Borad, Pithawala, & Patel, 2016).

Anticancer Activity Studies

Furthermore, Gad et al. (2020) synthesized derivatives based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate, exploring their synthesis, in vitro, and in vivo activities against breast cancer. This research underscores the compound's utility in developing new anticancer agents through a multicomponent synthesis approach, illustrating its significant role in cancer therapeutics (Gad et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled and stored .

Properties

IUPAC Name

ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5S/c1-3-30-21(29)18-14(2)25-22(32-18)26(12-15-8-5-4-6-9-15)17(27)13-31-20(28)16-10-7-11-24-19(16)23/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZRPLBBRCGOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(CC2=CC=CC=C2)C(=O)COC(=O)C3=C(N=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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